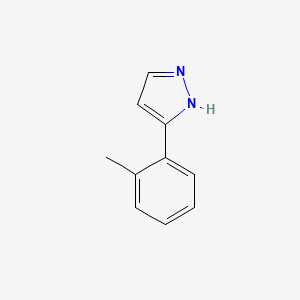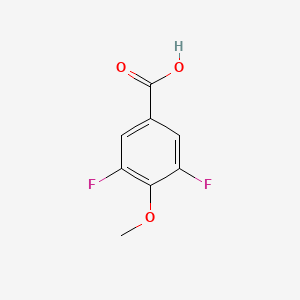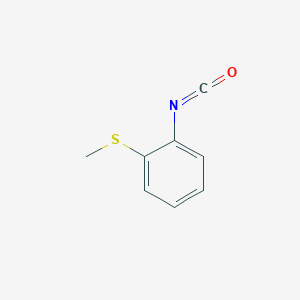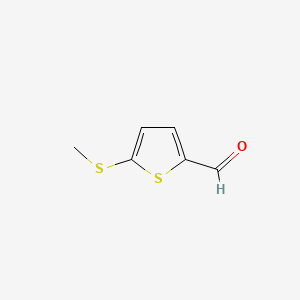![molecular formula C12H9Cl2NO2 B1349844 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one CAS No. 70565-23-0](/img/structure/B1349844.png)
1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one” is a chemical compound with the molecular formula C8H6Cl2O1. It is also known as Ethanone, 1- (2,6-dichlorophenyl)-1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there is a related compound, (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one, which has been synthesized and characterized using various techniques2. The synthesis of antidepressant molecules through metal-catalyzed procedures has also been discussed3.Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript1. The molecular weight is 189.0391. The IUPAC Standard InChI is InChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H31.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, the synthesis of related compounds involves various chemical reactions23.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.0391. The compound’s structure is available as a 2D Mol file or as a computed 3D SD file1.Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
One of the primary scientific research applications of compounds structurally related to 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves the synthesis of novel derivatives with significant antifungal activities. For example, the synthesis of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives demonstrated high antifungal activities against various fungi, comparable to standard antifungal agents. This highlights the potential of such compounds in developing new antifungal therapies (Ruan et al., 2011).
Molecular Structure and Crystallography
Research into the molecular structure and crystallography of similar compounds has led to a deeper understanding of their properties. Studies on compounds like 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone have utilized X-ray diffraction to elucidate their molecular structure, providing insights into the potential applications in material science and molecular engineering (Xu et al., 2005).
Antimicrobial and Mosquito Larvicidal Activity
Another notable application is the exploration of antimicrobial and mosquito larvicidal activities. The synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones has been studied for its potential in combating microbial infections and controlling mosquito populations, indicating its significance in medical and environmental health research (Rajanarendar et al., 2010).
Chemical Synthesis and Characterization
The process of chemical synthesis and characterization of compounds with the core structure of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves detailed analytical techniques. Investigations into the synthesis of related compounds and their structural characterization through spectroscopic methods have opened up new avenues in the design and development of molecules with specific functional properties, such as the potential for use in organic electronics or as intermediates in pharmaceutical synthesis (Miao et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Direcciones Futuras
The future directions for this compound are not explicitly mentioned in the search results. However, related compounds have been studied for their potential applications in treating dyslipidemia4.
Propiedades
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)11-8(13)4-3-5-9(11)14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOMALVKPCXLLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372635 |
Source


|
| Record name | 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one | |
CAS RN |
70565-23-0 |
Source


|
| Record name | 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


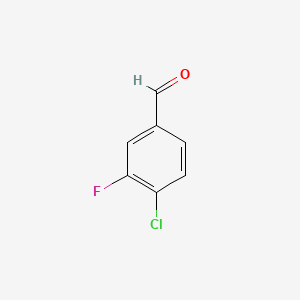


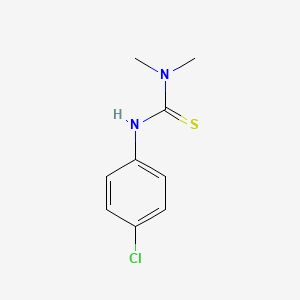

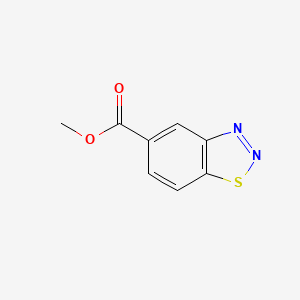
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
